Cas no 97436-38-9 (3-(1H-indol-6-yl)propan-1-amine)

3-(1H-Indol-6-yl)propan-1-amine is a versatile organic compound featuring an indole core linked to a propylamine side chain. Its structural motif makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules targeting serotonin-related pathways. The indole scaffold confers potential binding affinity to biological receptors, while the terminal amine group enhances reactivity for further derivatization. This compound is suitable for research applications in medicinal chemistry, where its well-defined structure enables precise modifications for drug discovery. High-purity grades ensure reproducibility in synthetic workflows. Proper handling under inert conditions is recommended due to its amine functionality.
3-(1H-indol-6-yl)propan-1-amine structure
97436-38-9 structure
Product Name:3-(1H-indol-6-yl)propan-1-amine
CAS No:97436-38-9
MF:C11H14N2
MW:174.242262363434
CID:5693571
PubChem ID:55265882
Update Time:2025-05-24

3-(1H-indol-6-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 97436-38-9
    • EN300-781980
    • AKOS006310274
    • 3-(1H-indol-6-yl)propan-1-amine
    • Inchi: 1S/C11H14N2/c12-6-1-2-9-3-4-10-5-7-13-11(10)8-9/h3-5,7-8,13H,1-2,6,12H2
    • InChI Key: ZTHZOCOIRACFHD-UHFFFAOYSA-N
    • SMILES: N1C=CC2C=CC(=CC1=2)CCCN

Computed Properties

  • Exact Mass: 174.115698455g/mol
  • Monoisotopic Mass: 174.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 3-(1H-indol-6-yl)propan-1-amine

Recent Advances in the Study of 3-(1H-indol-6-yl)propan-1-amine (CAS: 97436-38-9): A Comprehensive Research Brief

3-(1H-indol-6-yl)propan-1-amine (CAS: 97436-38-9) is a bioactive compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its structural similarity to endogenous neurotransmitters and its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

The compound's indole scaffold is a privileged structure in medicinal chemistry, often associated with interactions with serotonin receptors and other neuropharmacological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(1H-indol-6-yl)propan-1-amine exhibits high affinity for the 5-HT1A receptor, suggesting potential applications in the treatment of neurological disorders such as anxiety and depression. The study utilized molecular docking simulations and in vitro binding assays to elucidate the compound's mechanism of action, revealing key interactions with the receptor's binding pocket.

In addition to its neurological applications, recent research has highlighted the compound's role in cancer therapeutics. A preprint article on bioRxiv (2024) reported that 3-(1H-indol-6-yl)propan-1-amine derivatives exhibit potent anti-proliferative effects against certain cancer cell lines, particularly in breast and prostate cancers. The study employed high-throughput screening and structure-activity relationship (SAR) analysis to identify the most promising derivatives, with some showing IC50 values in the low micromolar range. These findings underscore the compound's versatility and potential for multi-target drug design.

The synthetic accessibility of 3-(1H-indol-6-yl)propan-1-amine has also been a focus of recent investigations. A 2023 paper in Organic Letters described a novel, scalable synthesis route that improves yield and reduces production costs compared to traditional methods. The new approach utilizes a palladium-catalyzed coupling reaction, followed by a reductive amination step, achieving an overall yield of 78%. This advancement is particularly significant for industrial-scale production and further pharmacological evaluation.

Despite these promising developments, challenges remain in the clinical translation of 3-(1H-indol-6-yl)propan-1-amine-based therapeutics. Recent pharmacokinetic studies have identified issues with blood-brain barrier penetration and metabolic stability that need to be addressed through structural modifications. However, the growing body of research on this compound and its derivatives suggests a bright future for its application in various therapeutic areas. As investigations continue, 3-(1H-indol-6-yl)propan-1-amine (CAS: 97436-38-9) remains a compound of significant interest in the chemical biology and pharmaceutical research communities.

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